molecular formula C13H19N3O3 B5740079 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol

2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol

Cat. No. B5740079
M. Wt: 265.31 g/mol
InChI Key: YOQCWZKWCQRGRG-UHFFFAOYSA-N
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Description

2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol, also known as ENMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENMP is a yellow crystalline powder that has a molecular formula of C12H18N4O3.

Scientific Research Applications

2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has been found to exhibit potent anti-tumor activity. Studies have shown that 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II, which is responsible for DNA replication and repair.
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has also been studied for its potential applications in the field of environmental chemistry. It has been found to be an effective adsorbent for the removal of heavy metals from contaminated water. 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has a high surface area and a large number of active sites, which makes it an ideal material for the removal of heavy metals.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol is not fully understood, but studies have shown that it acts by inhibiting the activity of topoisomerase II. This enzyme is essential for DNA replication and repair, and its inhibition can lead to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has been found to exhibit potent anti-tumor activity in various cancer cell lines. It induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II, which is responsible for DNA replication and repair. 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has also been found to be an effective adsorbent for the removal of heavy metals from contaminated water.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol is its potent anti-tumor activity. It has been found to be effective against various cancer cell lines and has shown promising results in preclinical studies. 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol is also an effective adsorbent for the removal of heavy metals from contaminated water.
However, there are also some limitations to the use of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol in lab experiments. One of the main limitations is its solubility. 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has a low solubility in water, which can make it difficult to work with in some experiments. Another limitation is its stability. 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol can degrade over time, which can affect its effectiveness in some applications.

Future Directions

There are several future directions for the research and development of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol. One potential area of research is in the development of new anti-tumor drugs based on 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol. Researchers can explore the structure-activity relationship of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol and develop new compounds with improved potency and selectivity.
Another potential area of research is in the development of new adsorbents for the removal of heavy metals from contaminated water. 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol can serve as a starting point for the development of new materials with improved adsorption properties.
Conclusion:
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit potent anti-tumor activity and is an effective adsorbent for the removal of heavy metals from contaminated water. Further research is needed to explore the full potential of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol and to develop new applications based on its unique properties.

Synthesis Methods

2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol can be synthesized through a process known as reductive amination. This process involves the reaction of 4-nitrobenzaldehyde with 4-ethylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol.

properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-14-5-7-15(8-6-14)10-11-9-12(16(18)19)3-4-13(11)17/h3-4,9,17H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQCWZKWCQRGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5426737

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